molecular formula C15H22N2O2 B5641056 (1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5641056
M. Wt: 262.35 g/mol
InChI Key: YQGIEYZHVCBLPH-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to "(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol" often involves complex organic reactions. A related compound, "7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid," was synthesized to target respiratory pathogens, showcasing the potential medical applications of such compounds (Odagiri et al., 2013). Similarly, Smith et al. (2016) developed a method for synthesizing N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, emphasizing the diversity in the synthetic approaches for these compounds (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of spiro compounds like "this compound" is characterized by their spirocyclic frameworks, which include a variety of heteroatoms. For instance, Silaichev et al. (2012) studied the crystalline and molecular structures of similar diazaspiro compounds, providing insights into their complex 3D arrangements and interactions (Silaichev et al., 2012).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical behaviors due to their unique structural features. For example, Rozhkova et al. (2013) explored the Ritter reaction to synthesize azaspirodeca and dihydroisoquinolines, demonstrating the reactivity and versatility of spiro compounds in forming new chemical entities (Rozhkova et al., 2013).

Physical Properties Analysis

The physical properties of spiro compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and functional groups. Huynh et al. (2017) synthesized 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, shedding light on the physical characteristics and potential applications of these compounds (Huynh et al., 2017).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds are dictated by their functional groups and molecular structure. Kumar et al. (2003) provided an efficient approach for synthesizing pyrrolidines, a core structure in many spirocyclic compounds, highlighting their chemical versatility and potential for further functionalization (Kumar et al., 2003).

properties

IUPAC Name

(1R,3S)-3-methoxy-3-methyl-7-pyridin-4-yl-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(19-2)11-13(18)15(14)5-9-17(10-6-15)12-3-7-16-8-4-12/h3-4,7-8,13,18H,5-6,9-11H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGIEYZHVCBLPH-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C12CCN(CC2)C3=CC=NC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C12CCN(CC2)C3=CC=NC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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